molecular formula C21H29N5O4 B11438460 N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide

N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide

Cat. No.: B11438460
M. Wt: 415.5 g/mol
InChI Key: SFCGIDMNTKYXFB-UHFFFAOYSA-N
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Description

N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Piperidine Group: The piperidine group can be introduced through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the quinoxaline derivative with morpholine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and morpholine groups.

    Reduction: Reduction reactions can occur at the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes and receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Other quinoxaline derivatives with similar structures but different substituents.

    Piperidine and Morpholine Derivatives: Compounds containing piperidine and morpholine groups with varying biological activities.

Uniqueness

N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(morpholin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H29N5O4

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1,4-dimethyl-2,3-dioxo-7-piperidin-1-ylquinoxalin-6-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C21H29N5O4/c1-23-17-12-15(22-19(27)14-25-8-10-30-11-9-25)16(26-6-4-3-5-7-26)13-18(17)24(2)21(29)20(23)28/h12-13H,3-11,14H2,1-2H3,(H,22,27)

InChI Key

SFCGIDMNTKYXFB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)CN3CCOCC3)N4CCCCC4)N(C(=O)C1=O)C

Origin of Product

United States

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